Scientific Field: Material Science
Application Summary: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in the synthesis of acetylenic esters, which have been found to have corrosion-protective properties.
Methods of Application: A procedure was developed for preparing acetylenic esters of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The structures of the compounds were confirmed by IR and 1H NMR spectroscopy.
Results/Outcomes: The protective properties of the esters against acid corrosion of steel were studied.
Scientific Field: Catalysis
Application Summary: Bicyclo[2.2.1]hept-2-ene is a cyclic olefin used in the transition metal-catalyzed dimerization of alkene.
Methods of Application: The vinylic polymerization of Bicyclo[2.2.1]hept-2-ene (norbornene) with Co (II) compounds and the metallocene [η5 - (C5Me5)Co-η2 -Cl]2, in chlorobenzene activated with methylaluminoxane (MAO) has been reported.
Scientific Field: Organic Chemistry
Application Summary: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in the synthesis of acetylenic esters.
Scientific Field: Polymer Chemistry
Application Summary: Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used in the transition metal-catalyzed synthesis of norbornene-derived homopolymers having pendent t-Boc-protected quinizarin moieties for patterned fluorescence images .
Methods of Application: The vinylic polymerization of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with transition metal catalysts has been reported .
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 138.16 g/mol. This compound features a unique bicyclic structure characterized by a seven-membered ring containing two double bonds, specifically located at the 5th position of the bicyclo framework and a carboxylic acid functional group at the 2nd position. It is also known by several synonyms, including 5-norbornene-2-carboxylic acid and bicyclo(2.2.1)hept-2-ene-5-carboxylic acid .
Additionally, it has been utilized in the synthesis of transition metal complexes, indicating its versatility in coordination chemistry .
The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves:
These methods highlight its accessibility for synthetic chemists interested in constructing complex organic molecules.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid finds applications primarily in:
Its unique structural features make it valuable for developing new fragrances and enhancing existing formulations .
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid shares structural similarities with several related compounds, which include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bicyclo[3.3.0]octa-1,3-diene | Larger bicyclic system with different double bond placement | More rigid structure; used in polymer chemistry |
| Bicyclo[1.1.0]butane | Smaller bicyclic system | Highly strained; not commonly used in fragrances |
| Bicyclo[3.3.1]nonane | Three rings; more complex structure | Potential applications in medicinal chemistry |
| Norbornene | Similar bicyclic structure but lacks carboxylic group | Widely used in polymerization processes |
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific carboxylic acid functionality combined with its bicyclic structure, which enhances its utility in both fragrance applications and chemical synthesis compared to other similar compounds.
Corrosive